molecular formula C9H9FO B2370280 5-Fluoro-2,3-dihydro-1H-inden-2-ol CAS No. 929533-60-8

5-Fluoro-2,3-dihydro-1H-inden-2-ol

Cat. No.: B2370280
CAS No.: 929533-60-8
M. Wt: 152.168
InChI Key: OTJQIDXHQLVRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2,3-dihydro-1H-inden-2-ol is an organic compound with the molecular formula C9H9FO It is a fluorinated derivative of indan-2-ol, characterized by the presence of a fluorine atom at the 5-position of the indan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydro-1H-inden-2-ol can be achieved through several methods. One common approach involves the fluorination of indan-2-ol using fluorinating agents such as hydrogen fluoride or other fluorinating reagents . The reaction typically requires controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may include steps such as purification and isolation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5-Fluoro-2,3-dihydro-1H-inden-2-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in studies involving fluorinated analogs of biologically active molecules.

    Medicine: Research explores its potential as a precursor for pharmaceuticals with fluorine-containing active ingredients.

    Industry: It is utilized in the development of materials with specific fluorinated properties, such as in the production of specialty polymers.

Mechanism of Action

The mechanism by which 5-Fluoro-2,3-dihydro-1H-inden-2-ol exerts its effects involves interactions with molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets. This can result in altered pharmacokinetics and pharmacodynamics, making it a valuable compound for drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2,3-dihydro-1H-inden-1-ol: Another fluorinated indan derivative with similar properties.

    2-Bromo-1-indanol: A brominated analog with different reactivity.

    ®-2,3-Dihydro-1H-inden-1-ol: A non-fluorinated indan derivative used in various chemical syntheses.

Uniqueness

5-Fluoro-2,3-dihydro-1H-inden-2-ol is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring selective fluorination and specific reactivity profiles.

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJQIDXHQLVRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929533-60-8
Record name 5-fluoro-2,3-dihydro-1H-inden-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.